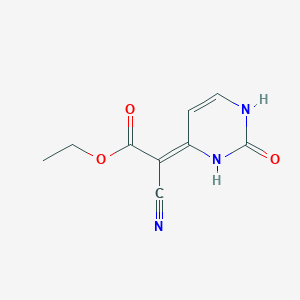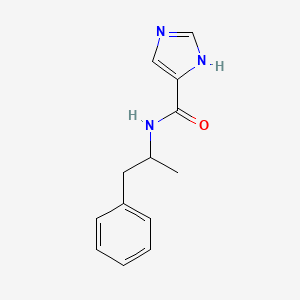![molecular formula C18H14ClN3S B3849842 3-phenylacrylaldehyde [4-(4-chlorophenyl)-1,3-thiazol-2-yl]hydrazone](/img/structure/B3849842.png)
3-phenylacrylaldehyde [4-(4-chlorophenyl)-1,3-thiazol-2-yl]hydrazone
Vue d'ensemble
Description
3-Phenylacrylaldehyde [4-(4-chlorophenyl)-1,3-thiazol-2-yl]hydrazone is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. It is a hydrazone derivative of 3-phenylacrylaldehyde and 4-(4-chlorophenyl)-1,3-thiazol-2-amine, which has been synthesized using a simple and efficient method.
Mécanisme D'action
The mechanism of action of 3-phenylacrylaldehyde [4-(4-chlorophenyl)-1,3-thiazol-2-yl]hydrazone is not fully understood. However, it is believed that the compound interacts with metal ions and forms a complex that exhibits fluorescence properties. The compound may also interact with biological targets such as enzymes and receptors, leading to its potential biological activities.
Biochemical and Physiological Effects
3-Phenylacrylaldehyde [4-(4-chlorophenyl)-1,3-thiazol-2-yl]hydrazone has been studied for its potential biochemical and physiological effects. It has been shown to exhibit antifungal and antibacterial activities against various strains of fungi and bacteria. It has also been studied for its potential antioxidant and anti-inflammatory properties.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using 3-phenylacrylaldehyde [4-(4-chlorophenyl)-1,3-thiazol-2-yl]hydrazone in lab experiments is its high yield and simple synthesis method. It is also a fluorescent probe that can be used for the detection of metal ions in aqueous solutions. However, one of the limitations is that its mechanism of action is not fully understood, which may hinder its potential applications in certain fields.
Orientations Futures
There are several future directions for the research on 3-phenylacrylaldehyde [4-(4-chlorophenyl)-1,3-thiazol-2-yl]hydrazone. One direction is to further study its potential applications in catalysis and medicinal chemistry. Another direction is to investigate its mechanism of action and potential biological targets. Additionally, more research is needed to fully understand its potential antioxidant and anti-inflammatory properties.
Applications De Recherche Scientifique
3-Phenylacrylaldehyde [4-(4-chlorophenyl)-1,3-thiazol-2-yl]hydrazone has potential applications in various fields of scientific research. It has been used as a fluorescent probe for the detection of metal ions such as Fe3+ and Cu2+ in aqueous solutions. It has also been used as a ligand for the synthesis of metal complexes with potential applications in catalysis and medicinal chemistry. Furthermore, it has been studied for its antifungal and antibacterial properties.
Propriétés
IUPAC Name |
4-(4-chlorophenyl)-N-[(E)-[(E)-3-phenylprop-2-enylidene]amino]-1,3-thiazol-2-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14ClN3S/c19-16-10-8-15(9-11-16)17-13-23-18(21-17)22-20-12-4-7-14-5-2-1-3-6-14/h1-13H,(H,21,22)/b7-4+,20-12+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LLYLVYMKBSLCHW-LIJKSJPWSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C=CC=NNC2=NC(=CS2)C3=CC=C(C=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)/C=C/C=N/NC2=NC(=CS2)C3=CC=C(C=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14ClN3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(1E,2E)-3-phenylacrylaldehyde [4-(4-chlorophenyl)-1,3-thiazol-2-yl]hydrazone | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![4-methyl-2-[2-nitro-5-(1-pyrrolidinyl)phenyl]-1(2H)-phthalazinone](/img/structure/B3849760.png)
![N-{2-hydrazino-2-oxo-1-[(tetrahydro-2H-pyran-2-ylthio)methyl]ethyl}-5-oxo-2-pyrrolidinecarboxamide](/img/structure/B3849766.png)
![5-[(2,2,3,3-tetrafluoropropoxy)methyl]-2,4(1H,3H)-pyrimidinedione](/img/structure/B3849774.png)

![5-[(benzyloxy)methyl]-2,4(1H,3H)-pyrimidinedione](/img/structure/B3849781.png)
![methyl [3-(5-hydroxy-1,3-dimethyl-2-oxo-2,3-dihydro-1H-indol-3-yl)propyl]methylcarbamate](/img/structure/B3849789.png)

![4-[4-(dimethylamino)benzylidene]-3-methyl-5(4H)-isoxazolone](/img/structure/B3849797.png)
![4-methylbenzaldehyde [4-(4-methylphenyl)-1,3-thiazol-2-yl]hydrazone](/img/structure/B3849823.png)
![N'-[3-(4-nitrophenyl)-3-oxo-1-propen-1-yl]benzohydrazide](/img/structure/B3849838.png)


![1-(4-nitrophenyl)ethanone [4-(4-methylphenyl)-1,3-thiazol-2-yl]hydrazone](/img/structure/B3849857.png)
